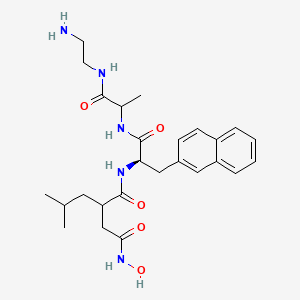

(S,S)-TAPI-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H37N5O5 |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

N-[(2R)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |

InChI |

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17?,21?,22-/m1/s1 |

InChI Key |

AWNBSWDIOCXWJW-JHJOLFGTSA-N |

Isomeric SMILES |

CC(C)CC(CC(=O)NO)C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN |

Origin of Product |

United States |

Foundational & Exploratory

(S,S)-TAPI-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-TAPI-1, an N-substituted biphenyl-sulfonamide hydroxamate and a stereoisomer of TAPI-1, is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). By blocking the sheddase activity of TACE, this compound modulates a variety of cellular processes, including inflammation, cell proliferation, migration, and survival. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory profile, its impact on key signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of TACE (ADAM17)

This compound exerts its primary biological effects through the potent and competitive inhibition of TACE. TACE is a transmembrane zinc-dependent metalloproteinase responsible for the ectodomain shedding of a wide array of cell surface proteins. This shedding process releases the extracellular domains of these proteins from the cell surface, which can then act as soluble signaling molecules or, conversely, terminate their signaling function.

This compound, as a hydroxamate-based inhibitor, chelates the active site zinc ion within the catalytic domain of TACE, thereby preventing the binding and cleavage of its substrates. This inhibition of substrate shedding is the central tenet of this compound's mechanism of action.

Inhibitory Profile and Selectivity

While this compound is a potent inhibitor of TACE, it also exhibits inhibitory activity against other members of the matrix metalloproteinase (MMP) family. The selectivity profile of a related compound, TAPI-2, provides insight into the broader activity of this class of inhibitors. A comprehensive analysis of the inhibitory constants (Ki or IC50) is crucial for understanding the potential on-target and off-target effects of this compound in experimental systems.

| Target | TAPI-2 Ki (µM) |

| TACE (ADAM17) | 0.12 |

| ADAM10 | 3 |

| ADAM8 | 10 |

| ADAM12 | 100 |

| Meprin α subunit | 0.0015 |

| Meprin β subunit | 20 |

Key Signaling Pathways Modulated by this compound

The inhibition of TACE by this compound has profound effects on several critical signaling pathways by preventing the shedding of key cell surface proteins.

Inhibition of TNF-α Signaling

One of the most well-characterized substrates of TACE is the precursor form of Tumor Necrosis Factor-α (pro-TNF-α). TACE cleaves the 26 kDa transmembrane pro-TNF-α to release the soluble 17 kDa active TNF-α cytokine. Soluble TNF-α is a potent pro-inflammatory cytokine that binds to its receptors, TNFR1 and TNFR2, initiating downstream signaling cascades that regulate inflammation, apoptosis, and cell survival.

By inhibiting TACE, this compound blocks the release of soluble TNF-α, thereby attenuating TNF-α-mediated signaling pathways.[1] This leads to a reduction in the inflammatory response.

Suppression of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response and is a key downstream target of TNF-α signaling. Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound, by reducing the levels of soluble TNF-α, indirectly suppresses the activation of the NF-κB pathway.[2] This is observed as a decrease in the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro TACE Activity Assay

This assay measures the ability of this compound to directly inhibit the enzymatic activity of recombinant TACE. A common method utilizes a fluorogenic peptide substrate that is cleaved by TACE, resulting in an increase in fluorescence.

Materials:

-

Recombinant human TACE (catalytic domain)

-

Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)

-

Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (blank), 50 µL of assay buffer with DMSO (vehicle control), and 50 µL of each this compound dilution.

-

Add 25 µL of recombinant TACE solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic TACE substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., excitation at 328 nm, emission at 393 nm) at regular intervals (e.g., every 5 minutes for 60 minutes) at 37°C.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Western Blot Analysis of NF-κB Pathway Activation

This protocol details the detection of key phosphorylated proteins in the NF-κB pathway to assess the inhibitory effect of this compound in a cellular context.

Materials:

-

Cell line of interest (e.g., macrophages, epithelial cells)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., TNF-α, LPS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agent (e.g., 10 ng/mL TNF-α for 15-30 minutes) to activate the NF-κB pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of TACE. Its ability to potently inhibit the shedding of numerous cell surface proteins, most notably TNF-α, makes it a powerful modulator of inflammatory and other cellular signaling pathways. This technical guide provides a comprehensive overview of its mechanism of action and the experimental approaches required for its characterization, serving as a foundational resource for researchers in the fields of inflammation, oncology, and neurodegenerative diseases. Further investigation into the detailed selectivity profile of this compound will be crucial for its potential development as a therapeutic agent.

References

(S,S)-TAPI-1: A Technical Guide to its ADAM17 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of (S,S)-TAPI-1 against ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). This document consolidates key quantitative data, details common experimental protocols for assessing ADAM17 inhibition, and illustrates the critical signaling pathways modulated by this inhibitor.

Core Concepts: ADAM17 and its Inhibition by this compound

ADAM17 is a transmembrane sheddase responsible for the proteolytic cleavage and release of the extracellular domains of a wide array of cell surface proteins. These substrates include crucial signaling molecules such as Tumor Necrosis Factor-α (TNF-α), ligands for the Epidermal Growth Factor Receptor (EGFR), and the Interleukin-6 Receptor (IL-6R).[1][2][3][4][5][6] The activity of ADAM17 is a critical regulatory node in numerous physiological and pathological processes, including inflammation, cancer progression, and immune responses.[1][7]

This compound is a stereoisomer of the broad-spectrum metalloproteinase inhibitor TAPI-1. Both compounds are hydroxamate-based inhibitors that chelate the zinc ion within the catalytic site of ADAM17 and other metalloproteinases, thereby blocking their proteolytic activity.[8] this compound serves as a valuable research tool for elucidating the biological functions of ADAM17 and for exploring its potential as a therapeutic target.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its related compound TAPI-1 against ADAM17 has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating their efficacy.

| Compound | Target/System | Substrate | IC50 | Reference |

| This compound | TACE-overexpressing cells | sAPPα | 0.92 µM | [8] |

| Non-TACE-overexpressing cells | sAPPα | 8.09 µM | [1][8] | |

| Muscarinic acetylcholine receptor M3-stimulated cells | sAPPα | 3.61 µM | [8] | |

| TAPI-1 | Recombinant ADAM17 catalytic domain | Quenched fluorogenic TGF-α–based substrate peptide | Not explicitly stated, but used for IC50 determination | [9][10] |

| LPS-treated HK-2 cells | Endogenous substrates | 1 µM (concentration used for effect) | [11] | |

| pSS Salivary Gland Epithelial Cells | Endogenous substrates (e.g., Amphiregulin) | Not explicitly stated, but used to inhibit ADAM17 | [12] |

Experimental Protocols

Several methodologies are employed to characterize the inhibitory activity of compounds like this compound on ADAM17. These range from in vitro enzymatic assays to cell-based shedding and signaling analyses.

In Vitro Fluorogenic Assay for ADAM17 Activity

This assay directly measures the enzymatic activity of purified ADAM17 and its inhibition.

Principle: A fluorogenic peptide substrate, often based on a known ADAM17 cleavage sequence (e.g., from TGF-α), is used.[9][10] The peptide is internally quenched, meaning a fluorophore and a quencher are in close proximity, preventing fluorescence. Upon cleavage by ADAM17, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

General Protocol:

-

Recombinant human ADAM17 is diluted in an appropriate assay buffer.

-

The inhibitor, this compound, is serially diluted and pre-incubated with the enzyme.

-

The fluorogenic substrate is added to initiate the reaction.

-

The plate is incubated at 37°C, and fluorescence is measured kinetically using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).[13][14]

-

The rate of substrate cleavage is calculated from the linear phase of the fluorescence increase.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Ectodomain Shedding Assay

This assay measures the ability of an inhibitor to block ADAM17-mediated cleavage of a specific substrate from the cell surface.

Principle: Cells expressing a known ADAM17 substrate (e.g., TNF-α, EGFR ligands, or L-selectin) are treated with a stimulus to induce shedding.[15] The amount of shed ectodomain in the cell culture supernatant is then quantified, typically by ELISA (Enzyme-Linked Immunosorbent Assay).

General Protocol:

-

Culture cells of interest (e.g., HEK293, THP-1, or primary cells) to an appropriate confluency.

-

Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 30 minutes).

-

Stimulate the cells with an agent known to activate ADAM17, such as Phorbol-12-myristate-13-acetate (PMA), lipopolysaccharide (LPS), or a specific growth factor.

-

After incubation, collect the cell culture supernatant.

-

Quantify the concentration of the shed substrate in the supernatant using a specific ELISA kit (e.g., for soluble TNF-α or soluble Amphiregulin).[16][17]

-

The reduction in the amount of shed substrate in the presence of the inhibitor is used to determine its potency.

Flow Cytometry for Surface Substrate Levels

This method provides a quantitative measure of the substrate remaining on the cell surface after ADAM17-mediated shedding.

Principle: A decrease in ADAM17 activity due to an inhibitor will result in a higher level of its substrate remaining on the cell surface. This can be detected using a fluorescently labeled antibody specific to the extracellular domain of the substrate.

General Protocol:

-

Treat cells with a shedding stimulus in the presence or absence of this compound, as described in the ectodomain shedding assay.

-

After treatment, harvest the cells and wash them in a suitable buffer (e.g., PBS with BSA).

-

Incubate the cells with a primary antibody targeting the substrate of interest.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of substrate on the cell surface.

Signaling Pathways Modulated by this compound

By inhibiting ADAM17, this compound can profoundly impact several critical signaling cascades. The following diagrams illustrate key pathways where ADAM17 plays a central role.

ADAM17-Mediated EGFR Transactivation

ADAM17 is a key upstream regulator of EGFR signaling.[18] It cleaves and releases EGFR ligands like Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α), which then bind to and activate EGFR in an autocrine or paracrine manner.[5][19] This transactivation is implicated in cell proliferation, survival, and tumorigenesis.[19]

TNF-α Processing and Signaling

ADAM17 was originally named TACE for its role in converting membrane-bound pro-TNF-α into its soluble, active form.[4] Soluble TNF-α is a potent pro-inflammatory cytokine that signals through TNF receptors (TNFRs), which are also substrates for ADAM17.[6][20]

IL-6 Trans-Signaling

ADAM17 mediates the shedding of the IL-6 receptor (IL-6R), generating a soluble form (sIL-6R).[2][21] This sIL-6R can bind to IL-6 and this complex can then activate cells that only express the gp130 co-receptor, a process known as "trans-signaling".[2][21][22] This pathway is predominantly pro-inflammatory.[1]

Conclusion

This compound is a potent inhibitor of ADAM17, effectively blocking the shedding of numerous cell surface proteins and thereby modulating key signaling pathways involved in inflammation and oncology. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound as a tool to investigate ADAM17 biology. The visualization of its impact on EGFR, TNF-α, and IL-6 signaling underscores the therapeutic potential of targeting ADAM17 in a variety of disease contexts. This document serves as a foundational resource for scientists and drug development professionals working to understand and exploit the therapeutic potential of ADAM17 inhibition.

References

- 1. ADAM17 orchestrates Interleukin-6, TNFα and EGF-R signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ADAM17 - Wikipedia [en.wikipedia.org]

- 5. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of ADAM17 impairs endothelial cell necroptosis and blocks metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The metalloproteinase ADAM17 and the epidermal growth factor receptor (EGFR) signaling drive the inflammatory epithelial response in Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. amsbio.com [amsbio.com]

- 15. Ectodomain shedding by ADAM17 (a disintegrin and metalloproteinase 17) in canine neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. Structural and Functional Analyses of the Shedding Protease ADAM17 in HoxB8-Immortalized Macrophages and Dendritic-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Epidermal ADAM17 maintains the skin barrier by regulating EGFR ligand–dependent terminal keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ADAM17 promotes breast cancer cell malignant phenotype through EGFR-PI3K-AKT activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Loss of ADAM17-Mediated Tumor Necrosis Factor Alpha Signaling in Intestinal Cells Attenuates Mucosal Atrophy in a Mouse Model of Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rupress.org [rupress.org]

- 22. embopress.org [embopress.org]

An In-depth Technical Guide on the Substrate Specificity Profile of (S,S)-TAPI-1

For Researchers, Scientists, and Drug Development Professionals

(S,S)-TAPI-1 , an isomer of the broad-spectrum metalloproteinase inhibitor TAPI-1, is a valuable tool for studying the roles of A Disintegrin and Metalloproteinase (ADAM) family proteins and Matrix Metalloproteinases (MMPs) in various physiological and pathological processes. This guide provides a comprehensive overview of the substrate specificity profile of TAPI-1, with the understanding that this compound exhibits a similar inhibitory profile. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Data Presentation: TAPI-1 Inhibitory Profile

While specific kinetic data such as Ki or kcat/Km for this compound against a wide range of substrates are not extensively available in the public domain, the half-maximal inhibitory concentration (IC50) values for the closely related TAPI-1 provide significant insights into its substrate specificity. The following table summarizes the reported IC50 values of TAPI-1 for the shedding of various cell surface proteins, which are primarily mediated by ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).

| Substrate/Process | Enzyme | Cell Line/System | IC | Reference |

| Constitutive sAPPα release | TACE/ADAM17 | HEK-293 (non-TACE-overexpressing) | 8.09 µM | [1][2] |

| Muscarinic receptor-stimulated sAPPα release | TACE/ADAM17 | HEK-293 (M3-expressing) | 3.61 µM | [1][2] |

| TACE-dependent sAPPα release | TACE/ADAM17 | TACE-overexpressing cells | 0.92 µM | [1] |

| TNF-α release | TACE/ADAM17 | Not specified | 50-100 µM | [2] |

| IL-6R release | TACE/ADAM17 | Not specified | 5-10 µM | [2][3] |

| TNFRI release | TACE/ADAM17 | Not specified | 5-10 µM | [2][3] |

| TNFRII release | TACE/ADAM17 | Not specified | 25-50 µM | [2][3] |

Note: TAPI-1 is also recognized as a general inhibitor of MMPs.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of inhibitor specificity. Below are representative methodologies for key experiments used to characterize the substrate profile of inhibitors like this compound.

This assay determines the ability of an inhibitor to block the activity of a purified protease against a specific substrate.

Objective: To determine the IC50 or Ki of this compound for a specific metalloproteinase.

Materials:

-

Purified recombinant metalloproteinase (e.g., ADAM17, MMPs)

-

Fluorogenic peptide substrate specific for the protease

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include a control well with DMSO only.

-

Add the purified protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log(inhibitor) vs. response) to determine the IC

50value. -

The K

ivalue can be calculated from the IC50value using the Cheng-Prusoff equation if the substrate concentration and Kmare known.

This assay measures the inhibition of the release of soluble TNF-α from cultured cells.

Objective: To determine the potency of this compound in inhibiting ADAM17-mediated TNF-α shedding in a cellular context.

Materials:

-

Cell line known to express and shed TNF-α (e.g., THP-1 monocytes)

-

Cell culture medium and supplements

-

Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS) to stimulate shedding

-

This compound stock solution (in DMSO)

-

Enzyme-linked immunosorbent assay (ELISA) kit for human TNF-α

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere or stabilize overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). Include a vehicle control (DMSO).

-

Stimulate the cells with a shedding inducer like PMA or LPS to activate ADAM17.

-

Incubate the cells for a defined period (e.g., 4-24 hours) to allow for TNF-α shedding.

-

Collect the cell culture supernatant.

-

Quantify the amount of soluble TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Plot the concentration of soluble TNF-α against the inhibitor concentration to determine the IC

50value for the inhibition of TNF-α shedding.

Mandatory Visualizations

Caption: ADAM17-mediated shedding of TNF-α and its inhibition by this compound.

Caption: Workflow for identifying protease substrates using quantitative proteomics.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Identification of Protease Specificity by Combining Proteome-Derived Peptide Libraries and Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(S,S)-TAPI-1 Versus TAPI-0: A Technical Guide to Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metalloproteinase inhibitors, TAPI-0 and its stereoisomer (S,S)-TAPI-1 have emerged as significant tools for studying the roles of A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs) in various physiological and pathological processes. Both compounds are broad-spectrum hydroxamate-based inhibitors that chelate the active site zinc ion of these enzymes. Their primary target is Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, a key sheddase involved in the release of numerous cell surface proteins, including the pro-inflammatory cytokine TNF-α. This technical guide provides an in-depth comparison of the structure, function, and relevant experimental methodologies for this compound and TAPI-0.

Structural Comparison

TAPI-0 and TAPI-1 are structurally related, with TAPI-1 being a derivative of TAPI-0. This compound is a specific stereoisomer of TAPI-1. The core structure of both molecules features a hydroxamic acid group, which is crucial for their inhibitory activity by coordinating the zinc ion in the catalytic domain of metalloproteinases.

TAPI-0:

-

Chemical Name: N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-L-alaninamide[1]

TAPI-1:

-

Chemical Name: (2R)-N1-[(2S)-1-({(2S)-1-[(2-Aminoethyl)amino]-1-oxopropan-2-yl}amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl]-N4-hydroxy-2-(2-methylpropyl)butanediamide[3]

-

Molecular Formula: C₂₆H₃₇N₅O₅[4]

-

Molecular Weight: 499.60 g/mol [4]

The key structural difference lies in the C-terminal modification of TAPI-1, which incorporates a 2-aminoethyl amide group. This modification is reported to enhance the stability of TAPI-1 in serum compared to TAPI-0.[4]

This compound refers to a specific stereoisomer of TAPI-1. The "(S,S)" designation indicates the stereochemistry at two chiral centers within the molecule. The inhibitory activity of such molecules can be highly dependent on their stereochemistry, as the precise three-dimensional arrangement of atoms dictates the binding affinity to the enzyme's active site.[5][6]

Functional Comparison: Inhibitory Activity

Both TAPI-0 and this compound are potent inhibitors of ADAM17 (TACE) and other MMPs. Their primary mechanism of action involves the hydroxamic acid moiety chelating the catalytic zinc ion within the active site of the metalloproteinase.

Quantitative Data on Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of TAPI-0 and this compound. It is important to note that direct comparative studies across a broad panel of proteases are limited, and IC₅₀ values can vary depending on the experimental conditions.

| Inhibitor | Target/Process | IC₅₀ Value | Reference(s) |

| TAPI-0 | TACE (ADAM17) | 100 nM | [6] |

| This compound | TACE-dependent sAPPα release (in TACE-overexpressing cells) | 0.92 µM | [7] |

| Muscarinic M3 Receptor-Stimulated sAPPα Release | 3.61 µM | [7] | |

| Constitutive sAPPα Release (in non-TACE-overexpressing cells) | 8.09 µM | [7] |

sAPPα: soluble amyloid precursor protein alpha

Signaling Pathways

Inhibition of ADAM17-Mediated Shedding

ADAM17 is a critical sheddase that cleaves the ectodomains of numerous transmembrane proteins, releasing them from the cell surface. This process is integral to various signaling pathways. TAPI-0 and this compound, by inhibiting ADAM17, can modulate these pathways.

Caption: Inhibition of ADAM17-mediated ectodomain shedding by TAPI compounds.

Suppression of the NF-κB Signaling Pathway

Recent studies have demonstrated that TAPI-1 can suppress the activation of the NF-κB signaling pathway.[8][9] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The inhibition of NF-κB by TAPI-1 may occur through its modulation of upstream signaling events, potentially linked to its inhibition of metalloproteinases.

Caption: TAPI-1 suppresses the NF-κB signaling pathway.

Experimental Protocols

Fluorogenic MMP/ADAM Activity Assay

This protocol outlines a general method for determining the inhibitory activity (IC₅₀) of compounds like TAPI-0 and this compound against a purified metalloproteinase using a fluorogenic substrate.

Materials:

-

Recombinant active metalloproteinase (e.g., ADAM17, MMP-2, MMP-9)

-

Fluorogenic peptide substrate specific for the enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Inhibitor (TAPI-0 or this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the recombinant enzyme to the desired working concentration in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in assay buffer.

-

Prepare a serial dilution of the inhibitor in DMSO, and then dilute further in assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions or vehicle control (assay buffer with the same final DMSO concentration).

-

Add 25 µL of the diluted enzyme solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 25 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.

-

-

Measure Fluorescence:

-

Immediately begin monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.[9][10]

-

Readings can be taken in kinetic mode over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

References

- 1. rndsystems.com [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. novamedline.com [novamedline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselectivity of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mpbio.com [mpbio.com]

- 8. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. docs.aatbio.com [docs.aatbio.com]

(S,S)-TAPI-1: A Technical Guide to its Application as a Chemical Probe for ADAM17

Audience: Researchers, scientists, and drug development professionals.

Abstract

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface sheddase involved in the processing of a vast array of substrates. Its activity releases the ectodomains of growth factors, cytokines, and their receptors, profoundly influencing physiological and pathological processes, including inflammation and cancer.[1][2] Consequently, ADAM17 has emerged as a significant therapeutic target.[3] (S,S)-TAPI-1, a stereoisomer of the hydroxamate-based metalloproteinase inhibitor TAPI-1, serves as a valuable chemical probe for elucidating the biological functions of ADAM17. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its role in dissecting ADAM17-mediated signaling pathways.

Introduction to ADAM17 and the TAPI Family of Inhibitors

ADAM17 is a transmembrane zinc-dependent metalloproteinase that plays a pivotal role in regulating cellular signaling. It cleaves and releases the extracellular domains of numerous membrane-anchored proteins. Key substrates include the pro-inflammatory cytokine TNF-α, the Interleukin-6 receptor (IL-6R), and ligands for the Epidermal Growth Factor Receptor (EGFR) such as Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG).[1][4] This shedding activity is a crucial control point in immunity, inflammation, neurobiology, and cancer progression.[3][4]

The TAPI (TNF-α Protease Inhibitor) family of compounds are broad-spectrum metalloproteinase inhibitors that have been instrumental in studying ADAM family proteases. These hydroxamate-based inhibitors function by chelating the catalytic zinc ion within the active site of metalloproteinases. The family includes TAPI-0, TAPI-1, and TAPI-2. This compound is a specific isomer of TAPI-1 and is frequently used to probe ADAM17 function.[5][6] However, it is crucial to recognize that these inhibitors are not entirely specific to ADAM17 and can inhibit other ADAMs and Matrix Metalloproteinases (MMPs), a factor that must be considered in experimental design.[7][8]

Mechanism of Action and Chemical Properties

This compound, like other TAPI compounds, is a competitive, active-site directed inhibitor. Its primary mechanism involves a hydroxamic acid moiety (-CONHOH) that binds tightly to the zinc (Zn2+) ion essential for the catalytic activity of ADAM17 and other metalloproteinases. This interaction blocks the access of substrates to the catalytic site, thereby preventing the proteolytic cleavage and shedding of their ectodomains.

-

Compound: this compound (Isomer of TAPI-1)

-

Molecular Formula (TAPI-1): C₂₅H₃₅N₃O₅S

-

Molecular Weight (TAPI-1): 499.60 g/mol [7]

-

Class: Hydroxamate-based Metalloproteinase Inhibitor

Data Presentation: Inhibitory Profile

The following table summarizes the reported inhibitory concentrations (IC₅₀) for TAPI compounds against various ADAM17-mediated shedding processes and related enzymes. It is important to note that much of the literature refers to "TAPI-1" without specifying the stereoisomer.

| Compound | Target Process / Enzyme | Cell Line / System | IC₅₀ Value | Reference(s) |

| TAPI-1 | Constitutive sAPPα Release (non-TACE overexpressing) | HEK293 Cells | 8.09 µM | [4][6][9] |

| TAPI-1 | M3-stimulated sAPPα Release | HEK293 Cells | 3.61 µM | [6][9] |

| TAPI-1 | TACE-dependent sAPPα Release (TACE overexpressing) | HEK293 Cells | 0.92 µM | [6] |

| TAPI-1 | TNF-α Release | Not Specified | 50 - 100 µM | [9] |

| TAPI-1 | IL-6R Release | Not Specified | 5 - 10 µM | [9] |

| TAPI-1 | TNFRI Release | Not Specified | 5 - 10 µM | [9] |

| TAPI-1 | TNFRII Release | Not Specified | 25 - 50 µM | [9] |

| TAPI-2 | PMA-induced Protein Shedding (e.g., TGF-α, APP) | Not Specified | ~10 µM | |

| TAPI-2 | Angiotensin Converting Enzyme (ACE) | Not Specified | 18 µM (weak) | [10] |

Mandatory Visualizations: Signaling Pathways and Workflows

ADAM17-Mediated EGFR Pathway Transactivation

ADAM17 activation, for instance by G-protein coupled receptors (GPCRs), leads to the cleavage and release of EGFR ligands like TGF-α and AREG. These soluble ligands then bind to and activate the EGFR, triggering downstream pro-proliferative and pro-inflammatory signaling cascades such as the MAPK/ERK pathway. This compound blocks the initial shedding event, thereby inhibiting EGFR transactivation.[1][4]

References

- 1. mdpi.com [mdpi.com]

- 2. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labshake.com [labshake.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. TAPI-2 [sigmaaldrich.com]

Methodological & Application

(S,S)-TAPI-1: In Vitro Assay Protocols for a Potent TACE Inhibitor

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17 (A Disintegrin and Metalloproteinase 17). As an isomer of TAPI-1, it also exhibits inhibitory activity against other matrix metalloproteinases (MMPs). TACE is a critical enzyme responsible for the shedding of the extracellular domains of various cell surface proteins, including the pro-inflammatory cytokine TNF-α and ligands of the epidermal growth factor receptor (EGFR). By blocking TACE activity, this compound can modulate inflammatory responses and cellular signaling pathways, making it a valuable tool for research in inflammation, oncology, and neurodegenerative diseases. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

Mechanism of Action

This compound primarily functions by inhibiting the catalytic activity of TACE (ADAM17). TACE is a zinc-dependent metalloproteinase that cleaves the extracellular domain of its substrates. Inhibition of TACE by this compound prevents the release of soluble signaling molecules, thereby attenuating downstream inflammatory and proliferative signals.

Caption: Mechanism of this compound inhibition of TACE-mediated TNF-α shedding.

Data Presentation

The inhibitory potency of this compound and its related compound TAPI-1 is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for these inhibitors against TACE and other related enzymes.

| Inhibitor | Target | Assay Type | IC50 Value (µM) | Reference |

| This compound | TACE (ADAM17) | sAPPα release (TACE-overexpressing cells) | 0.92 | [1] |

| This compound | TACE (ADAM17) | Muscarinic receptor-stimulated sAPPα release | 3.61 | [1] |

| This compound | TACE (ADAM17) | Constitutive sAPPα release | 8.09 | [1] |

| TAPI-1 | TACE (ADAM17) | TACE-dependent APP(695) release | 0.92 | |

| TAPI-1 | TACE (ADAM17) | Constitutive sAPPα release | 8.09 | |

| TAPI-1 | TACE (ADAM17) | Muscarinic receptor-stimulated sAPPα release | 3.61 |

Experimental Protocols

Fluorogenic TACE (ADAM17) Enzymatic Assay

This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on recombinant human TACE (ADAM17) activity using a fluorogenic substrate.

Caption: Workflow for the fluorogenic TACE (ADAM17) enzymatic assay.

Materials:

-

Recombinant Human TACE (ADAM17), active form

-

Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)

-

This compound

-

TACE Assay Buffer (e.g., 25 mM Tris, pH 8.0)

-

DMSO

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare this compound dilutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in TACE Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be ≤1%.

-

-

Assay Setup:

-

Add 25 µL of TACE Assay Buffer to the "Blank" wells.

-

Add 25 µL of the diluted this compound solutions to the "Inhibitor" wells.

-

Add 25 µL of TACE Assay Buffer containing the same percentage of DMSO as the inhibitor solutions to the "Positive Control" wells.

-

-

Enzyme Addition:

-

Dilute the recombinant TACE enzyme in TACE Assay Buffer to the desired working concentration (e.g., 0.4 ng/µL).

-

Add 25 µL of the diluted TACE enzyme to the "Positive Control" and "Inhibitor" wells. Do not add enzyme to the "Blank" wells.

-

Mix gently by pipetting.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 5-10 minutes.

-

-

Substrate Addition:

-

Prepare the fluorogenic TACE substrate solution in TACE Assay Buffer (e.g., 40 µM).

-

Add 25 µL of the substrate solution to all wells (Blank, Positive Control, and Inhibitor).

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[2]

-

Take readings every 30-60 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage (reaction velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Velocity_positive_control - Velocity_inhibitor) / Velocity_positive_control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based TNF-α Shedding Assay using THP-1 Cells

This protocol describes a cell-based assay to measure the inhibition of TNF-α release from stimulated human monocytic THP-1 cells by this compound.

Caption: Workflow for the cell-based TNF-α shedding assay.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound

-

96-well cell culture plate

-

Human TNF-α ELISA kit

Procedure:

-

Cell Seeding and Differentiation:

-

Seed THP-1 cells into a 96-well plate at a density of 2 x 10⁴ cells/well in complete RPMI-1640 medium.

-

Add PMA to a final concentration of 20 ng/mL to induce differentiation into macrophage-like cells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Inhibitor Pre-treatment:

-

After differentiation, carefully remove the PMA-containing medium and wash the adherent cells once with fresh, serum-free RPMI-1640 medium.

-

Prepare serial dilutions of this compound in serum-free RPMI-1640 medium.

-

Add the diluted inhibitor solutions to the respective wells and incubate for 30 minutes to 1 hour at 37°C. Include a vehicle control (medium with DMSO).

-

-

Cell Stimulation:

-

Prepare a solution of LPS in serum-free RPMI-1640 medium.

-

Add LPS to each well to a final concentration of 1 µg/mL to stimulate TNF-α production and shedding.

-

Incubate the plate for 17 hours at 37°C in a 5% CO₂ incubator.

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.

-

Carefully collect the cell culture supernatant from each well without disturbing the cell layer.

-

-

TNF-α Quantification:

-

Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

-

Conclusion

The protocols outlined in this application note provide robust methods for the in vitro characterization of this compound. The fluorogenic enzymatic assay allows for the direct assessment of its inhibitory potency against purified TACE, while the cell-based TNF-α shedding assay confirms its activity in a more physiologically relevant context. These assays are essential tools for researchers investigating the therapeutic potential of TACE inhibitors in various disease models.

References

Application Notes and Protocols for sAPPα Detection by Western Blot Following (S,S)-TAPI-1 Treatment

These application notes provide a detailed protocol for the detection of soluble amyloid precursor protein alpha (sAPPα) in cell culture media by Western blot analysis following treatment with (S,S)-TAPI-1, a potent α-secretase inhibitor. This protocol is intended for researchers, scientists, and drug development professionals investigating the non-amyloidogenic amyloid precursor protein (APP) processing pathway.

Introduction

Soluble APPα (sAPPα) is a neurotrophic and neuroprotective fragment of the amyloid precursor protein (APP) produced by the enzymatic activity of α-secretase, primarily ADAM10.[1][2] This cleavage occurs within the amyloid-beta (Aβ) sequence, thus precluding the formation of the neurotoxic Aβ peptide, which is a hallmark of Alzheimer's disease.[1][3] The study of sAPPα levels provides insights into the regulation of the non-amyloidogenic pathway. Inhibitors of α-secretase, such as this compound, are valuable tools for modulating and studying the production of sAPPα. This document outlines a comprehensive Western blot protocol to quantify changes in secreted sAPPα levels upon cellular treatment with this compound.

Signaling Pathway of sAPPα Production and Inhibition

The production of sAPPα is initiated by the cleavage of APP by α-secretase at the cell surface. This process can be inhibited by compounds like this compound, which block the enzymatic activity of α-secretase, leading to a decrease in the levels of secreted sAPPα.

Experimental Protocol: Western Blot for sAPPα

This protocol is adapted from established methods for detecting secreted sAPPα in cell culture supernatant.[4]

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., SH-SY5Y, HEK293, or primary neurons) at an appropriate density in complete growth medium and allow them to adhere and grow to 70-80% confluency.

-

Serum Starvation (Optional): Depending on the cell type and experimental design, you may replace the growth medium with serum-free or reduced-serum medium for a period (e.g., 4-12 hours) before treatment to reduce background from serum proteins.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 25 µM) and a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment conditions for your specific cell line and experimental goals. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).

-

Collection of Conditioned Media: Following incubation, carefully collect the conditioned media from each well or dish. Keep on ice.

-

Cell Lysis for Loading Control: Wash the cells remaining in the plate twice with ice-cold PBS.[5][6] Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain a total protein lysate, which will serve as a loading control.[7][8]

II. Sample Preparation

-

Centrifugation of Conditioned Media: Centrifuge the collected conditioned media at 3,000 x g for 15 minutes at 4°C to pellet any detached cells and debris.

-

Supernatant Transfer: Carefully transfer the supernatant to a new, pre-chilled tube.

-

Protein Concentration (Optional but Recommended): The protein concentration in conditioned media can be low. If necessary, concentrate the media using centrifugal filter units (e.g., with a 10 kDa molecular weight cutoff).

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[4][6] This will be used to normalize the sAPPα signal to the total protein loaded from the cell lysate.

-

Preparation for Electrophoresis: Mix a defined volume of conditioned media (or a specific amount of total protein if concentrated) with 4X Laemmli sample buffer. For the cell lysate, mix a standardized amount of protein (e.g., 20-40 µg) with 4X Laemmli sample buffer.

-

Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[6]

III. SDS-PAGE and Protein Transfer

-

Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9] PVDF is often recommended for its higher binding capacity, which can be beneficial for detecting lower abundance proteins.[9] The transfer can be performed using a wet or semi-dry transfer system.

IV. Immunoblotting

-

Blocking: After transfer, block the membrane with 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[8][10][11]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the N-terminus of APP, which recognizes sAPPα (e.g., 22C11 clone), diluted in the blocking buffer.[4][12] The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6][10]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-mouse IgG-HRP). Dilute the secondary antibody in blocking buffer (typically 1:5000 to 1:20,000) and incubate for 1 hour at room temperature.[6][10]

-

Final Washes: Repeat the washing step (step 3 in this section) to remove the unbound secondary antibody.

V. Detection and Analysis

-

Chemiluminescent Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL reagent for 1-5 minutes.[11]

-

Signal Acquisition: Capture the chemiluminescent signal using a CCD-based imager or by exposing the membrane to X-ray film.

-

Analysis: Quantify the band intensities using image analysis software. The sAPPα band should appear at approximately 100-120 kDa.[13][14] Normalize the sAPPα signal from the conditioned media to a loading control from the corresponding cell lysate (e.g., β-actin or GAPDH) to account for variations in cell number.

Experimental Workflow Diagram

Data Presentation: Summary of Reagents and Conditions

| Step | Parameter | Recommended Conditions/Reagents | Notes |

| Cell Treatment | This compound Concentration | 0.1 - 25 µM (to be optimized) | Perform a dose-response curve. |

| Incubation Time | 6 - 24 hours (to be optimized) | Perform a time-course experiment. | |

| Cell Lysis | Lysis Buffer | RIPA Buffer or similar[8] | Supplement with fresh protease and phosphatase inhibitors.[7] |

| Protein Assay | Method | BCA Protein Assay[4] | For cell lysates to ensure equal loading. |

| Electrophoresis | Gel Type | 4-12% Tris-Glycine or Bis-Tris Gel | |

| Protein Load (Lysate) | 20 - 40 µg | ||

| Protein Load (Media) | Equal volume or concentrated equivalent | ||

| Transfer | Membrane Type | PVDF or Nitrocellulose[9] | PVDF is recommended for higher binding capacity.[9] |

| Immunoblotting | Blocking Solution | 5% non-fat milk or 3-5% BSA in TBST | |

| Primary Antibody | Anti-APP, N-terminus (e.g., 22C11) | Dilution: 1:1000 (to be optimized) | |

| Secondary Antibody | HRP-conjugated anti-mouse IgG | Dilution: 1:5000 - 1:20,000 | |

| Detection | Substrate | Enhanced Chemiluminescent (ECL) Substrate |

Troubleshooting and Optimization

-

Weak or No Signal: Increase the amount of conditioned media loaded, concentrate the media before loading, or optimize the primary antibody concentration and incubation time. Ensure efficient protein transfer by staining the membrane with Ponceau S after transfer.[10]

-

High Background: Increase the number and duration of wash steps. Ensure the blocking step is sufficient (at least 1 hour). Titrate the primary and secondary antibody concentrations.

-

Non-specific Bands: Ensure the specificity of the primary antibody. Consider using a different blocking agent (e.g., switch from milk to BSA, or vice versa). Optimize antibody dilutions.

By following this detailed protocol, researchers can effectively utilize this compound as a tool to modulate sAPPα production and accurately quantify its levels using Western blotting, thereby facilitating studies on the non-amyloidogenic APP processing pathway.

References

- 1. Frontiers | Therapeutic Potential of Secreted Amyloid Precursor Protein APPsα [frontiersin.org]

- 2. Frontiers | The Tripeptide RER Mimics Secreted Amyloid Precursor Protein-Alpha in Upregulating LTP [frontiersin.org]

- 3. Soluble amyloid precursor protein alpha (sAPPα) inhibits tau phosphorylation through modulation of GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble amyloid precursor protein: a novel proliferation factor of adult progenitor cells of ectodermal and mesodermal origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 6. origene.com [origene.com]

- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. bio-rad.com [bio-rad.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Secreted Amyloid Precursor Protein Alpha, a Neuroprotective Protein in the Brain Has Widespread Effects on the Transcriptome and Proteome of Human Inducible Pluripotent Stem Cell-Derived Glutamatergic Neurons Related to Memory Mechanisms [frontiersin.org]

Application Note: (S,S)-TAPI-1 ELISA for Measuring TNF-α Release

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. The release of soluble TNF-α is primarily mediated by the proteolytic cleavage of its membrane-bound precursor, pro-TNF-α, by the enzyme TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Consequently, the inhibition of TACE activity presents a compelling therapeutic strategy for mitigating TNF-α-driven inflammation. (S,S)-TAPI-1 is a stereoisomer of TAPI-1, a broad-spectrum metalloproteinase inhibitor that effectively inhibits TACE activity, thereby blocking the release of soluble TNF-α.

This application note provides a comprehensive protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on TNF-α release from cultured cells. This method is crucial for researchers and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory agents targeting the TACE/TNF-α signaling axis.

Principle of the Method

The experimental workflow involves stimulating cultured cells, typically macrophages or monocytes, with an inflammatory agent such as Lipopolysaccharide (LPS) to induce the production and release of TNF-α. Concurrently, cells are treated with varying concentrations of this compound. The inhibitory effect of this compound on TACE activity is then quantified by measuring the concentration of soluble TNF-α in the cell culture supernatant using a sandwich ELISA. In this assay, a capture antibody specific for TNF-α is immobilized on a microplate. The supernatant is added, and any TNF-α present is bound by the capture antibody. A detection antibody, also specific for TNF-α and conjugated to an enzyme, is then added, forming a "sandwich" complex. The addition of a substrate results in a colorimetric reaction, the intensity of which is directly proportional to the amount of TNF-α present in the supernatant.

Materials and Reagents

-

This compound

-

Cell line (e.g., RAW 264.7, THP-1, or primary macrophages)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

TNF-α ELISA kit (human or mouse, depending on the cell line)

-

Dimethyl Sulfoxide (DMSO)

-

Sterile, pyrogen-free laboratory ware

Data Presentation

The inhibitory activity of this compound on TNF-α release can be summarized in the following tables. Table 1 provides an example of expected percentage inhibition at various concentrations of this compound. Table 2 illustrates the IC50 values of different small molecule inhibitors of TNF-α, providing a comparative context.

Table 1: Dose-Dependent Inhibition of TNF-α Release by this compound in LPS-Stimulated Macrophages

| This compound Concentration (µM) | Mean TNF-α Concentration (pg/mL) | Standard Deviation | % Inhibition |

| 0 (LPS only) | 1250 | ± 85 | 0% |

| 0.1 | 1025 | ± 60 | 18% |

| 1 | 650 | ± 45 | 48% |

| 5 | 275 | ± 30 | 78% |

| 10 | 150 | ± 20 | 88% |

| 20 | 80 | ± 15 | 93.6% |

Table 2: IC50 Values of Representative Small Molecule TNF-α Inhibitors

| Inhibitor | IC50 (µM) | Cell Type | Reference |

| Compound 1 | 32.5 ± 4.5 | THP-1 | [1] |

| Compound 2 | 6.5 ± 0.8 | THP-1 | [1] |

| Compound 3 | 27.4 ± 1.7 | THP-1 | [1] |

| Small Molecule Y316 | 4.6 | PBMC | [2][3] |

Experimental Protocols

Cell Culture and Stimulation

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.[4] Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.

-

Inhibitor Treatment: The following day, carefully remove the culture medium. Add 100 µL of medium containing the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO).

-

LPS Stimulation: Immediately after adding the inhibitor, add 100 µL of medium containing LPS at a final concentration of 10-100 ng/mL.[4] For human monocytes, a concentration of 10 ng/mL of LPS is often used.[5]

-

Incubation: Incubate the plate for 4 to 18 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant without disturbing the cell layer and store it at -80°C until the ELISA is performed.

TNF-α ELISA Protocol

The following is a general protocol for a sandwich ELISA. Refer to the manufacturer's instructions for the specific TNF-α ELISA kit being used for detailed procedures.

-

Reagent Preparation: Prepare all reagents, working standards, and wash buffer as instructed in the ELISA kit manual.

-

Coating the Plate: If not pre-coated, coat the wells of a 96-well microplate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add 100 µL of the collected cell culture supernatants and the prepared TNF-α standards to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the wells to remove unbound substances. Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the wells. Add 100 µL of streptavidin-HRP (or other appropriate enzyme conjugate) to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the wells. Add 100 µL of the TMB substrate solution to each well. A blue color will develop.

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Measure the optical density of each well at 450 nm using a microplate reader.

-

Data Analysis: Construct a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of TNF-α in the unknown samples. Calculate the percentage inhibition of TNF-α release for each concentration of this compound.

Visualizations

Caption: TACE-mediated release of TNF-α and its inhibition by this compound.

Caption: Workflow for assessing this compound inhibition of TNF-α release.

References

- 1. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of a small molecule inhibitor of tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

(S,S)-TAPI-1 Flow Cytometry Analysis of Shedding: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein shedding is a critical post-translational modification process where the extracellular domain of a membrane-bound protein is cleaved and released into the extracellular space. This process is predominantly mediated by a family of metalloproteinases known as "a disintegrin and metalloproteinases" (ADAMs), with ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE) being a key sheddase for a wide array of substrates. The shedding of cell surface proteins plays a crucial role in various physiological and pathological processes, including inflammation, cell signaling, and cancer progression.

(S,S)-TAPI-1 is a potent, broad-spectrum inhibitor of metalloproteinases, with notable inhibitory activity against TACE/ADAM17. By blocking the catalytic activity of TACE, this compound prevents the shedding of its substrates, leading to an accumulation of the full-length protein on the cell surface. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of cell surface protein expression at the single-cell level. This makes it an ideal method to study the effects of inhibitors like this compound on protein shedding.

These application notes provide detailed protocols for utilizing this compound in conjunction with flow cytometry to analyze the shedding of a cell surface protein of interest. The provided methodologies are designed to guide researchers in setting up and performing robust and reproducible shedding assays.

Signaling Pathway of TACE/ADAM17-Mediated Shedding and its Inhibition by this compound

The activity of TACE/ADAM17 is tightly regulated by various signaling pathways. Upon cellular stimulation by growth factors, cytokines, or phorbol esters (e.g., PMA), intracellular signaling cascades are activated, leading to the activation of TACE. Activated TACE then cleaves its specific substrates at the cell surface, releasing the soluble ectodomain. This compound acts by binding to the active site of TACE, thereby preventing substrate cleavage and shedding.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the inhibitor stock solution are critical for reproducible results.

-

Solubility: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).

-

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, anhydrous DMSO.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[1][2][3] A vehicle control (DMSO alone) should always be included in experiments.

Flow Cytometry Analysis of Shedding Inhibition: A Step-by-Step Protocol

This protocol describes a general workflow for assessing the inhibition of shedding of a target cell surface protein by this compound using flow cytometry. Optimization of cell number, antibody concentrations, and incubation times may be necessary for specific cell types and target proteins.

Materials:

-

Cells expressing the surface protein of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Shedding stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Phosphate-buffered saline (PBS)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated primary antibody specific for the extracellular domain of the target protein

-

Isotype control antibody with the same fluorochrome

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency. For suspension cells, ensure they are in the logarithmic growth phase. For adherent cells, detach them using a gentle, non-enzymatic method if possible, or with brief trypsinization followed by quenching with complete medium.

-

Wash the cells with PBS and resuspend them in serum-free or low-serum medium at a concentration of 1-2 x 10^6 cells/mL.

-

-

Inhibitor Treatment:

-

Aliquot the cell suspension into flow cytometry tubes.

-

Prepare serial dilutions of this compound in the appropriate medium. A typical concentration range to test is 0.1 µM to 50 µM.

-

Add the diluted this compound or vehicle control (DMSO) to the respective tubes.

-

Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

-

-

Stimulation of Shedding:

-

Prepare a working solution of the shedding stimulus (e.g., 100 ng/mL PMA). The optimal concentration and incubation time should be determined empirically.

-

Add the stimulus to all tubes except for the unstimulated control.

-

Incubate the cells at 37°C for the predetermined optimal time (e.g., 15-60 minutes).

-

-

Staining for Flow Cytometry:

-

Stop the reaction by adding ice-cold flow cytometry staining buffer.

-

Centrifuge the cells at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in 100 µL of staining buffer containing the fluorochrome-conjugated primary antibody or the corresponding isotype control at the pre-titrated optimal concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 1-2 mL of staining buffer.

-

Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis (typically 10,000-50,000 events in the gate of interest).

-

Gate on the cell population of interest based on forward and side scatter properties.

-

Analyze the Mean Fluorescence Intensity (MFI) of the target protein staining for each condition.[4][5]

-

The percentage of shedding inhibition can be calculated using the following formula:

-

% Inhibition = [(MFI (Inhibitor + Stimulus) - MFI (Stimulus only)) / (MFI (Unstimulated) - MFI (Stimulus only))] x 100

-

-

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.

Table 1: Representative Data for this compound Inhibition of L-selectin (CD62L) Shedding on Neutrophils

| Treatment Condition | This compound Conc. (µM) | Mean Fluorescence Intensity (MFI) ± SD | % of CD62L Positive Cells ± SD | % Shedding Inhibition |

| Unstimulated Control | 0 | 15,250 ± 850 | 98.5 ± 0.8 | N/A |

| Stimulated (PMA) | 0 | 3,100 ± 250 | 25.4 ± 3.1 | 0 |

| Stimulated (PMA) | 0.1 | 4,500 ± 300 | 38.2 ± 2.5 | 11.5 |

| Stimulated (PMA) | 1 | 8,750 ± 550 | 70.1 ± 4.2 | 46.5 |

| Stimulated (PMA) | 10 | 13,800 ± 700 | 95.3 ± 1.5 | 88.0 |

| Stimulated (PMA) | 50 | 14,950 ± 800 | 97.9 ± 0.9 | 97.5 |

| Vehicle Control (DMSO) + Stimulated (PMA) | 0 | 3,150 ± 280 | 25.9 ± 3.3 | -0.4 |

Note: The data presented in this table is a representative example based on published findings on L-selectin shedding and the known potency of TAPI-1. Actual results may vary depending on the cell type, target protein, and experimental conditions.[6][7][8][9]

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or weak shedding observed upon stimulation | - Inactive stimulus.- Low expression of the target protein.- Suboptimal stimulation time or concentration.- Cell type is not responsive to the stimulus. | - Use a fresh, validated batch of the stimulus.- Confirm protein expression by Western blot or on unstimulated cells by flow cytometry.- Perform a time-course and dose-response experiment for the stimulus.- Try alternative stimuli or a different cell line known to express the target and TACE. |

| High background fluorescence | - Non-specific antibody binding.- Autofluorescence of cells.- Inadequate washing. | - Titrate the antibody to its optimal concentration.- Include an isotype control.- Use an Fc block to prevent binding to Fc receptors.- Include an unstained cell control to assess autofluorescence.- Increase the number of wash steps. |

| High variability between replicates | - Inconsistent cell numbers.- Pipetting errors.- Inconsistent incubation times. | - Ensure accurate cell counting and equal cell numbers in each tube.- Use calibrated pipettes and be meticulous with reagent addition.- Standardize all incubation times precisely. |

| Inhibitor appears ineffective | - this compound degradation.- Incorrect inhibitor concentration.- Shedding is mediated by a different protease. | - Use fresh aliquots of the inhibitor stock solution.- Verify the stock concentration and dilution calculations.- Test other metalloproteinase inhibitors with different specificities. |

| Cell viability is low | - Cytotoxicity of the inhibitor or DMSO.- Harsh cell handling. | - Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.- Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%).- Handle cells gently during washing and resuspension. |

For more general flow cytometry troubleshooting, refer to resources from instrument and reagent manufacturers.[4][10][11][12]

References

- 1. lifetein.com [lifetein.com]

- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based Fluorescent Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A head-to-tail view of L-selectin and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mft.nhs.uk [mft.nhs.uk]

- 8. L-Selectin Shedding Does Not Regulate Constitutive T Cell Trafficking but Controls the Migration Pathways of Antigen-activated T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]

- 11. Flow cytometry troubleshooting | Abcam [abcam.com]

- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for (S,S)-TAPI-1 In Vivo Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAPI-1 is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase responsible for the release of various cell surface proteins, including the pro-inflammatory cytokine TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR). By inhibiting TACE, this compound can modulate inflammatory responses and cellular signaling pathways, making it a valuable tool for in vivo research in various disease models, including inflammation, cancer, and neurodegenerative diseases.

These application notes provide a summary of available in vivo dosage and administration data for TAPI-1 in rodent models, offering guidance for researchers planning to use this compound in mice. It is important to note that specific in vivo studies using the this compound isomer in mice are limited in publicly available literature. Therefore, the following information is compiled from studies using the broader TAPI-1 compound and other TACE inhibitors in rodents. Researchers should consider this as a starting point and optimize the dosage and administration for their specific mouse model and experimental goals.

Data Presentation: In Vivo Dosage of TAPI-1 and Other TACE Inhibitors in Rodents

The following table summarizes reported in vivo dosages and administration routes for TAPI-1 and other relevant TACE inhibitors in rodent models. This data can be used to guide dose selection for this compound in mice, with the caveat that optimal doses may vary.

| Compound | Animal Model | Dosage | Administration Route | Frequency | Reference |

| TAPI-1 | Rat | 1 µg | Intracerebroventricular (ICV) | Single dose | [1] |

| TAPI-1 | Rat | 0.25 µg | Microinjection (PVN and SFO) | Single dose | [1] |

| TAPI-1 | Rat | 50 µg | Intravenous (tail vein) | Every other day for 4 weeks | [2] |